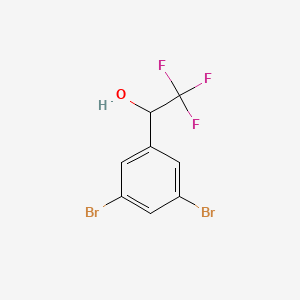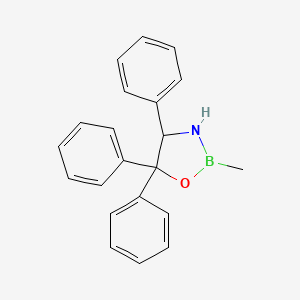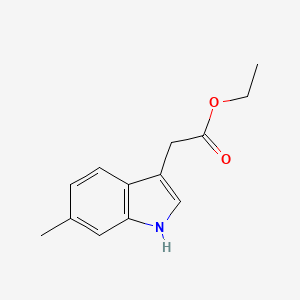
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)-, also known as N-Tetradecanoyl-4-hydroxy-L-proline, is a derivative of L-proline. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom and a hydroxy group at the 4-position of the proline ring. It has the molecular formula C18H33NO4 and a molecular weight of 327.459 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- typically involves the acylation of 4-hydroxy-L-proline with tetradecanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tetradecanoic acid, coupling agents like dicyclohexylcarbodiimide (DCC), and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group at the 4-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the tetradecanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in protein structure and function, particularly in collagen, where hydroxyproline is a key component.
Medicine: Research is ongoing into its potential therapeutic applications, including its anti-inflammatory properties and its role in wound healing.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties
Mechanism of Action
The mechanism of action of L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- involves its interaction with specific molecular targets and pathways. In biological systems, it is incorporated into proteins, where it plays a crucial role in maintaining the stability and structure of collagen. The hydroxy group at the 4-position forms hydrogen bonds, which are essential for the triple-helix structure of collagen. Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
N-Palmitoyl-4-hydroxy-L-proline: Similar in structure but with a palmitoyl group instead of a tetradecanoyl group.
N-Acetyl-4-hydroxy-L-proline: Contains an acetyl group instead of a tetradecanoyl group.
N-Methyl-4-hydroxy-L-proline: Features a methyl group instead of a tetradecanoyl group
Uniqueness
L-Proline,4-hydroxy-1-(1-oxotetradecyl)-, (4R)- is unique due to its specific tetradecanoyl group, which imparts distinct physicochemical properties and biological activities. This makes it particularly useful in applications where longer fatty acid chains are beneficial, such as in certain cosmetic formulations and therapeutic agents .
Properties
Molecular Formula |
C19H35NO4 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-tetradecanoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)20-15-16(21)14-17(20)19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24)/t16-,17+/m1/s1 |
InChI Key |
FMCWJWOZWODMSK-SJORKVTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B12278591.png)


![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![1-[(1S,2R)-2-methylcyclobutyl]ethan-1-one](/img/structure/B12278606.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)





![N-(3-aminopropyl)-3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B12278648.png)

